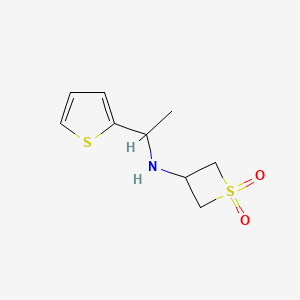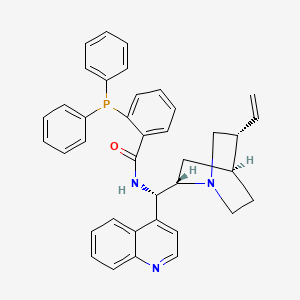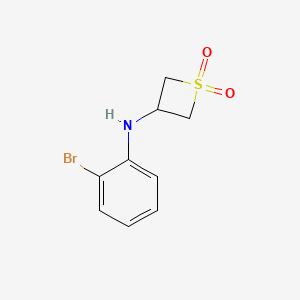
5-Methyltetrahydrofuran-2,3,4-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyltetrahydrofuran-2,3,4-triol is an organic compound with the molecular formula C(5)H({10})O(_4) It is a derivative of tetrahydrofuran, featuring a methyl group and three hydroxyl groups attached to the furan ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyltetrahydrofuran-2,3,4-triol typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as 5-methylfuran.
Hydroxylation: The furan ring undergoes hydroxylation at the 2, 3, and 4 positions. This can be achieved using reagents like osmium tetroxide (OsO(_4)) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO).
Reduction: The intermediate product is then reduced to form the tetrahydrofuran ring. This step can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of biocatalysts for selective hydroxylation is also explored to enhance efficiency and reduce environmental impact.
化学反应分析
Types of Reactions
5-Methyltetrahydrofuran-2,3,4-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form tetrahydrofuran derivatives using reducing agents such as lithium aluminum hydride (LiAlH(_4)).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl(_2)).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent.
Reduction: LiAlH(_4), sodium borohydride (NaBH(_4)).
Substitution: SOCl(_2), phosphorus tribromide (PBr(_3)).
Major Products
Oxidation: 5-Methyltetrahydrofuran-2,3,4-trione.
Reduction: 5-Methyltetrahydrofuran.
Substitution: 5-Methyl-2,3,4-trichlorotetrahydrofuran.
科学研究应用
5-Methyltetrahydrofuran-2,3,4-triol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and as a solvent in various chemical processes.
作用机制
The mechanism of action of 5-Methyltetrahydrofuran-2,3,4-triol involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress and protecting cells from damage.
相似化合物的比较
Similar Compounds
Tetrahydrofuran-2,3,4-triol: Lacks the methyl group at the 5-position.
5-Methyltetrahydrofuran-2,3-diol: Lacks one hydroxyl group compared to 5-Methyltetrahydrofuran-2,3,4-triol.
5-Methyltetrahydrofuran-2,4-diol: Another derivative with different hydroxylation pattern.
Uniqueness
This compound is unique due to its specific arrangement of hydroxyl groups and the presence of a methyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in synthesis and research.
属性
IUPAC Name |
5-methyloxolane-2,3,4-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-2-3(6)4(7)5(8)9-2/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMRBXQLEMYZOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 1-amino-7-methoxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12949355.png)



![2-Bromo-1-[2-(dimethylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12949382.png)

![5-(tert-Butyl) 3-ethyl 1-(2-hydroxyethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B12949404.png)
![tert-Butyl 4-(8-amino-6-methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)piperidine-1-carboxylate](/img/structure/B12949412.png)
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)oxolan-2-yl]-5-methyl(1,3-15N2)pyrimidine-2,4-dione](/img/structure/B12949416.png)


![2,14-bis(2-ethylhexoxy)-9,12,21,24-tetrathia-5,17-diazaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B12949428.png)

